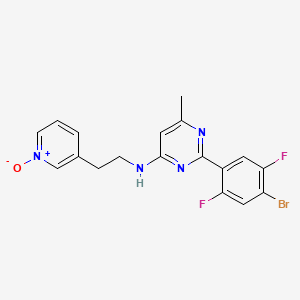

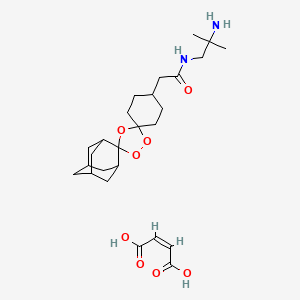

![molecular formula C16H24N8O12S B605666 [(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate CAS No. 9061-57-8](/img/structure/B605666.png)

[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atelopidtoxin is a biochemical.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Pyrimidine and Triazine 3-oxide Sulfates New Family of Vasodilators

- This research discusses the reaction of di- and triaminopyrimidine 3-oxides with sources of sulfur trioxide, resulting in the formation of heterocyclic O-sulfates. These sulfates are hypotensives and act by direct vasodilation (Mccall et al., 1983).

Catalytic Hydrogenation of Dihydro-Oxazines - This study investigates the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, resulting in a dynamic mixture of enamines and tetrahydro-2-furanamines. These products can be transformed into various forms, indicating the potential for diverse applications in chemical synthesis (Sukhorukov et al., 2008).

Spirocyclohexadienones and Dienone-Phenol Rearrangement - Research on hydrolytic cleavage of spiro compounds leading to the formation of substituted carboxylic acid amides suggests significant implications in organic chemistry and pharmaceuticals (Glushkov et al., 2011).

Inversion of Hydroxyl Groups in syn,syn-3-[N-(Alkoxycarbonyl)amino] 1,2-Diols - This paper presents a method for selectively inverting hydroxyl groups in certain diols via cyclic sulfates, which is crucial in synthesizing enantiomerically pure compounds (Kemp et al., 1996).

Crystal Structure Analysis

Crystal Structures of Various Spiro Compounds - The crystal structures of several spiro compounds were determined, providing insight into their molecular arrangement and potential reactivity in various chemical reactions (Brimble et al., 1997).

Triazine Derivative and Hydrogen Bonding - This study of a triazine derivative emphasizes the importance of N-H...O hydrogen bonds in stabilizing certain molecular structures, which is essential in drug design and other areas of chemistry (Nigam et al., 1994).

Synthesis of 1,3-Oxazinan-2-ones - The synthesis of N-substituted 1,3-oxazinan-2-ones through a simple, efficient method opens up possibilities for creating a variety of biologically active compounds (Trifunović et al., 2010).

Molecular Tectonics with Bisketals of Pentaerythritol - This research demonstrates the use of tetraoxaspiro[5.5]undecanes for constructing hydrogen-bonded networks, a concept crucial for creating new materials and understanding molecular interactions (Sauriat-Dorizon et al., 2003).

Synthesis of 1,3-Amino Alcohols from 2-Aza-1,3-Dienes - The reduction of certain oxazines to produce amino alcohols with multiple stereocenters is valuable in synthesizing chiral compounds used in various scientific applications (Barluenga et al., 1991).

Heterotrinuclear Cu2Cd Complex Synthesis - The synthesis and luminescent properties of a complex involving macrocyclic oxamide and thiocyanate ligands contribute to advancements in coordination chemistry and material science (Fan et al., 2010).

Eigenschaften

CAS-Nummer |

9061-57-8 |

|---|---|

Produktname |

[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate |

Molekularformel |

C16H24N8O12S |

Molekulargewicht |

552.472 |

IUPAC-Name |

[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate |

InChI |

InChI=1S/C16H24N8O12S/c17-11-19-8-9-15(20-12(18)21(9)5-23(30)10(8)26)16(28,29)14(4-22(11)15)1-7(24(31)13(27)36-14)6(2-25)3-35-37(32,33)34/h6-9,25,28-31H,1-5H2,(H2,17,19)(H2,18,20)(H,32,33,34)/t6-,7+,8-,9-,14+,15?/m0/s1 |

InChI-Schlüssel |

KRRJLHUVFILNLG-FKOGTDRGSA-N |

SMILES |

C1C(N(C(=O)OC12CN3C(=NC4C5C3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)C(CO)COS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Atelopidtoxin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)

![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)

![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)

![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)

![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)